molecular formula C20H23N3O5S2 B2380533 ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate CAS No. 361481-69-8

ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2380533
CAS No.: 361481-69-8
M. Wt: 449.54
InChI Key: HWIASIKRZHZUKF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a synthetic thiazole derivative characterized by a 4-methylthiazole-5-carboxylate core linked to a benzamido group substituted with a N,N-diallylsulfamoyl moiety. The compound’s structure integrates key functional groups:

  • Thiazole ring: A heterocyclic scaffold known for its role in medicinal chemistry, particularly in antimicrobial and antiviral agents.
  • Ethyl ester: A common prodrug strategy to improve bioavailability.

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-5-12-23(13-6-2)30(26,27)16-10-8-15(9-11-16)18(24)22-20-21-14(4)17(29-20)19(25)28-7-3/h5-6,8-11H,1-2,7,12-13H2,3-4H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIASIKRZHZUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the thiazole derivative and 4-(N,N-diallylsulfamoyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate has garnered attention for its potential as a scaffold in drug development. Its structure allows for modifications that can enhance biological activity against various pathogens.

  • Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Bacillus subtilis and fungi like Aspergillus niger . The sulfamoyl group in this compound may interact with bacterial enzymes, potentially leading to effective antibacterial agents.
  • Enzyme Inhibition : The compound's mechanism of action involves mimicking natural substrates, thereby inhibiting specific enzymes. This characteristic can be exploited in designing inhibitors for therapeutic targets in infectious diseases .

Material Science

In material science, this compound serves as a precursor for synthesizing novel polymers. These polymers can possess unique physical and chemical properties suitable for various applications, including coatings and composites.

  • Polymer Synthesis : The compound's ability to undergo polymerization reactions makes it valuable in creating materials with tailored properties. This is particularly relevant for developing materials that require specific mechanical or thermal characteristics.

Biological Studies

The compound is also utilized in biological research as a probe to study enzyme interactions and inhibition mechanisms.

  • Biochemical Probing : By modifying the structure of this compound, researchers can create probes that selectively bind to target enzymes or receptors, allowing for detailed studies on their function and regulation .

Industrial Applications

In industrial contexts, this compound can be employed in the development of new catalysts and as a precursor for synthesizing other complex molecules.

  • Catalyst Development : Its structural features lend themselves to catalytic processes, potentially improving reaction efficiency in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

StudyFocusFindings
Chemistry & Biology Interface (2020)Antimicrobial studySynthesized derivatives showed promising activity against Bacillus subtilis and Aspergillus niger; compounds with nitro and amino substituents exhibited the highest activity .
Journal of Chemical Sciences (2020)Synthesis methodsDeveloped efficient synthetic routes for thiazole derivatives with enhanced biological activities .
PubChem DatabaseChemical propertiesDocumented various physical and chemical properties relevant for further research applications .

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The thiazole ring can also interact with nucleic acids, potentially disrupting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related thiazole derivatives, highlighting key differences in substituents, synthesis, and applications:

Compound Core Structure Key Substituents Synthetic Route Biological/Functional Properties References
Target Compound : Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate 4-Methylthiazole-5-carboxylate N,N-Diallylsulfamoylbenzamido at C2 Likely involves coupling of sulfamoylbenzoyl chloride with thiazole amine intermediate Hypothesized antimicrobial/antiviral activity
Compound 3 (Methyl 2-(3-(4-acetylphenyl)ureido)-4-methylthiazole-5-carboxylate) 4-Methylthiazole-5-carboxylate 4-Acetylphenylureido at C2 Ureido formation via reaction of isocyanate with thiazole amine Antiviral (Flavivirus envelope protein target)
NL-AC (Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate) 4-Methylthiazole-5-carboxylate Acryloyloxy and formyl groups at phenyl ring Multi-step synthesis with ESIPT (excited-state intramolecular proton transfer) design Ratiometric fluorescent probe for biothiols
H52223 (Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) 4-Methylthiazole-5-carboxylate 4-Hydroxyphenyl at C2 Commercial synthesis; esterification of thiazole carboxylic acid Research reagent, no reported bioactivity
Compound 12 (Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate) Ethyl butanoate Benzamido with dihydroperimidinyl group Amide coupling of benzoyl chloride with ethyl aminobutanoate No reported bioactivity; structural analog

Key Comparison Points :

Structural Variations :

  • The target compound ’s N,N-diallylsulfamoyl group distinguishes it from ureido (Compound 3) or hydroxyaryl (H52223) analogs. This sulfonamide moiety may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler substituents .
  • NL-AC ’s acryloyloxy and formyl groups enable ESIPT-based fluorescence, a property absent in the target compound .

Synthetic Methodology :

  • Most analogs (e.g., Compound 3, NL-AC) utilize coupling reactions (e.g., amide/ureido bond formation) similar to the target compound’s proposed synthesis .
  • Commercial derivatives (e.g., H52223) emphasize scalability but lack functional complexity .

Biological and Functional Relevance: Antiviral activity: Compound 3’s ureido group targets Flavivirus envelope proteins, suggesting that the target compound’s sulfamoyl group could be optimized for similar applications .

Physicochemical Properties :

  • Ethyl esters (e.g., H52223, Compound 12) generally exhibit higher lipophilicity than carboxylic acids (e.g., Compound 17–19 in ), impacting membrane permeability .

Biological Activity

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 298.37 g/mol

The structure includes a thiazole ring, which is known for its pharmacological properties, and a sulfonamide moiety that may enhance its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar thiazole compounds effectively inhibited the growth of various bacterial strains, including E. coli and S. aureus . The incorporation of the N,N-diallylsulfamoyl group may enhance this activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration.

Anticancer Properties

Thiazole derivatives have been reported to possess anticancer properties. In vitro studies showed that this compound exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance . This inhibition could lead to therapeutic applications in conditions such as glaucoma and edema.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

Cell LineIC50 (µM)
HeLa25
MCF-730

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